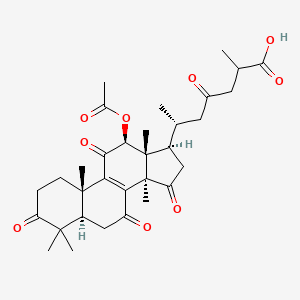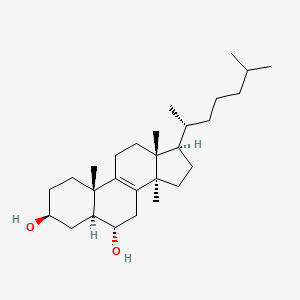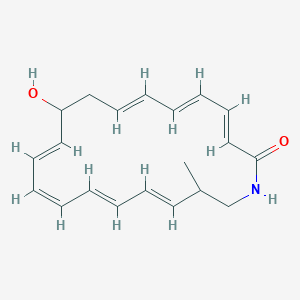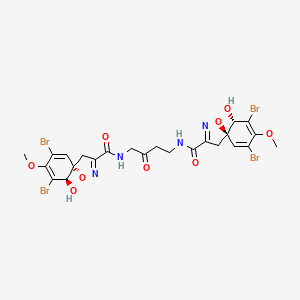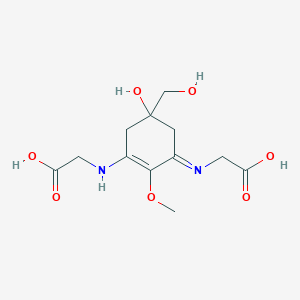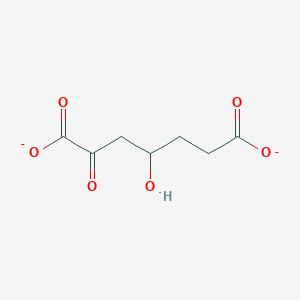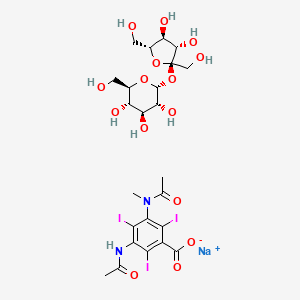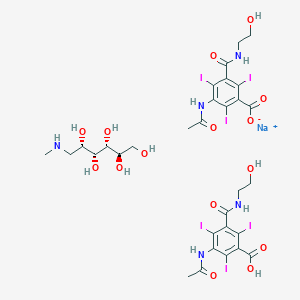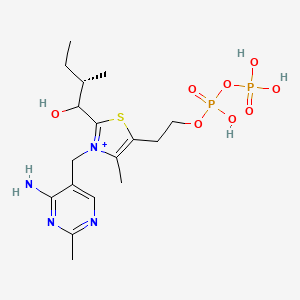
2-Methyl-1-hydroxybutyl-ThPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 2-Methyl-1-hydroxybutyl-THPP is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-Methyl-1-hydroxybutyl-ThPP is a thiamine phosphate.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
2-Methyl-1-hydroxybutyl-ThPP and its derivatives have been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. The compounds, such as meso-tetrakis (4-hydroxyphenyl) porphyrin (THPP), have shown promising results when used in this context. THPP, in particular, has been found to offer significant fluorescence intensity enhancement, suggesting potential applications in the detection of THPP in pharmacokinetics and biodistribution studies (Guo et al., 2005).
Photobleaching and Photocatalytic Applications
Studies have also explored the photobleaching properties of compounds in the THPP series, which are of interest due to their applications in photodegradation and environmental cleanup. For instance, photobleaching of 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) yields novel quinonoid porphyrins upon irradiation, presenting a mechanism that could be harnessed in photocatalytic processes (Bonnett & Martínez, 2002).
Optical and Electronic Applications
Electrochemical polymerization of THPP derivatives has been studied for applications in organic solar cells. The uniform polymeric film formed from the electrochemical oxidation of THPP on electrodes suggests potential in improving the efficiency and functionality of organic solar cells (Veerender et al., 2012). Moreover, THPP has been utilized as an optical waveguide sensing material, exhibiting high selectivity and sensitivity to harmful gases like NO2, indicating its potential in environmental monitoring and safety applications (Kutilike et al., 2020).
Hybrid Material Development
The development of hybrid materials using THPP and its derivatives has also been a focus. For instance, THPP has been used as the main sensitizer for synthesizing near-infrared luminescent Ln-THPP-Si hybrid materials, showing potential in applications such as fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).
Drug Delivery and Photodynamic Therapy
THPP derivatives have been utilized in the development of drug delivery systems and in enhancing photodynamic therapy efficacy. For example, a study on a star-shaped copolymer with a THPP core showed potential for targeted drug delivery and photodynamic therapy, indicating its applicability in medical treatments (Liu et al., 2023).
Propiedades
Nombre del producto |
2-Methyl-1-hydroxybutyl-ThPP |
|---|---|
Fórmula molecular |
C17H29N4O8P2S+ |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-[(2S)-1-hydroxy-2-methylbutyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O8P2S/c1-5-10(2)15(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)14(32-17)6-7-28-31(26,27)29-30(23,24)25/h8,10,15,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1/t10-,15?/m0/s1 |
Clave InChI |
CUBSXOWPMAOFDG-MYHCZTBNSA-O |
SMILES isomérico |
CC[C@H](C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |
SMILES canónico |
CCC(C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



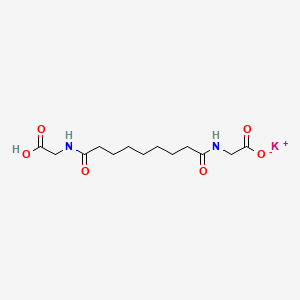
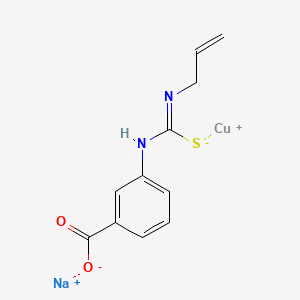
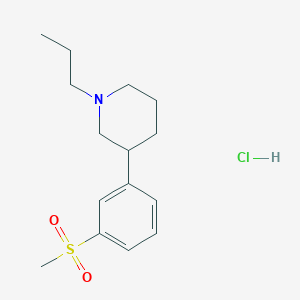
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
